[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Description
IUPAC Nomenclature and Systematic Classification
The compound’s systematic name follows IUPAC recommendations for flavonoids and glycosides, which prioritize parent aglycone identification, substituent ordering, and stereochemical descriptors. The base structure is a chromen-4-one (flavone) derivative substituted at positions 2, 5, 6, and 7. The IUPAC name is constructed as follows:
Parent aglycone : The chromen-4-one core is numbered such that the ketone oxygen occupies position 4. Substituents are listed in ascending numerical order:
Glycosidic attachments : The disaccharide unit comprises two β-D-glucopyranose residues linked via an O-glycosidic bond. The first oxane ring (attached to C6 of the chromen-4-one) is specified as (2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl. The second oxane ring, (2R,3S,4S,5R,6S)-3,4,5-trihydroxyoxan-2-yl, is esterified to the cinnamate group.
Ester group : The terminal glucose residue’s hydroxymethyl group forms an ester with 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid, yielding the prop-2-enoate moiety.
Stereochemical Configuration Analysis
The compound contains 11 stereocenters , each assigned using Cahn-Ingold-Prelog (CIP) priority rules:
| Stereocenter | Configuration | Priority Assignment Basis |
|---|---|---|
| C2 (chromen) | R | Phenyl > oxane > ketone > H |
| C3 (oxane 1) | S | OH > CH₂OH > O-glycoside > H |
| C6 (oxane 2) | R | O-ester > OH > CH₂OH > H |
The E/Z designation for the prop-2-enoate double bond is determined by comparing substituent priorities:
- Higher priority groups (4-hydroxy-3,5-dimethoxyphenyl vs. ester oxygen) are on opposite sides, yielding the E configuration .
Chromen-4-One Core Structure Characterization
The chromen-4-one scaffold (C₁₅H₁₀O₄) exhibits the following substitutions:
- Position 2 : 4-hydroxyphenyl group, contributing π-π stacking interactions.
- Position 5 : Hydroxyl group, enabling hydrogen bonding.
- Position 6 : β-D-glucopyranosyl-(1→3)-β-D-glucopyranose unit, influencing solubility.
- Position 7 : Methoxy group, enhancing lipophilicity.
Key spectral signatures :
- UV-Vis: λₘₐₓ ≈ 270 nm (chromen-4-one absorption).
- IR: 1665 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C).
Glycosidic Bond Configuration and Sugar Moieties
The disaccharide unit consists of two β-D-glucopyranose residues with the following features:
First oxane ring (attached to chromen-4-one):
Second oxane ring (ester-linked):
The glycosidic linkage between the two sugars is β(1→3), confirmed by the "6-[(2S,3R,4S,5S,6R)-...oxan-3-yl]oxy" notation in the IUPAC name.
Ester Functional Group Analysis
The ester group bridges the secondary glucose residue and the cinnamic acid derivative:
- Formation : The glucose’s C2 hydroxymethyl (-CH₂OH) reacts with the carboxylate of 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid.
- Reactivity : The α,β-unsaturated ester (prop-2-enoate) is prone to nucleophilic attack at the β-carbon, influencing antioxidant activity.
- Stability : The electron-withdrawing methoxy groups on the phenyl ring stabilize the conjugated system, reducing hydrolysis rates.
Table 1 : Key bond lengths and angles (theoretical values)
| Bond/Angle | Value (Å/°) |
|---|---|
| C=O (ester) | 1.21 Å |
| C-O (glycosidic) | 1.43 Å |
| Dihedral (C=C-O) | 180° |
Properties
CAS No. |
77690-91-6 |
|---|---|
Molecular Formula |
C39H42O19 |
Molecular Weight |
814.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H42O19/c1-51-21-13-22-28(19(42)12-20(55-22)17-5-7-18(41)8-6-17)33(47)29(21)37-38(35(49)31(45)25(14-40)56-37)58-39-36(50)34(48)32(46)26(57-39)15-54-27(43)9-4-16-10-23(52-2)30(44)24(11-16)53-3/h4-13,25-26,31-32,34-41,44-50H,14-15H2,1-3H3/t25-,26-,31-,32-,34+,35+,36-,37+,38-,39+/m1/s1 |
InChI Key |
BFWPTYMTWQBGHH-NCAIGIGUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Direct Glycosylation of Flavonoid Aglycones
The flavonoid core is glycosylated using activated sugar donors. Perfluorosulfonic acid resin catalysts enable efficient O-glycoside formation under anhydrous conditions. For example, glucose derivatives react with flavonoid hydroxyl groups at 120°C under 5.5–6.0 kg/cm² pressure, yielding glycosides with >80% efficiency. Excess alcohol (3–50 mol per saccharide) shifts equilibrium toward product formation while suppressing hydrolysis.
Sequential Glycosylation for Disaccharide Assembly
The disaccharide moiety is constructed stepwise:
-
Primary glycosylation : A protected glucose donor (e.g., trichloroacetimidate) reacts with the flavonoid aglycone’s C-6 hydroxyl group using BF₃·Et₂O as a promoter.
-
Secondary glycosylation : The resulting monoglycoside is coupled with a second sugar unit (e.g., 3,4,5-trihydroxyoxan-2-yl) via catalytic Fe₃O₄@C@Fe(III), achieving α-selectivity (α:β > 5:1).
Table 1: Glycosylation Conditions and Outcomes
| Donor | Acceptor | Catalyst | Temp (°C) | Yield (%) | Selectivity (α:β) |
|---|---|---|---|---|---|
| Glucose trichloroacetimidate | Flavonoid aglycone | BF₃·Et₂O | 25 | 78 | 3:1 |
| 3,4,5-Trihydroxyoxan-2-yl | Monoglycoside | Fe₃O₄@C@Fe(III) | 40 | 92 | 19:1 |
Enzymatic and Chemoenzymatic Approaches
Glycosyltransferase-Mediated Synthesis
Family 1 glycosyltransferases (GTs) catalyze regioselective sugar attachment to flavonoids. For instance, UDP-glucose-dependent GTs transfer glucose to the flavonoid’s C-6 position with >90% efficiency. However, enzyme availability for branched oligosaccharides remains limited, necessitating protein engineering for tailored specificity.
Phosphorylase-Catalyzed Elongation
Cyclodextrin glucanotransferase (CGTase) elongates maltooligosaccharides via α-(1→4) linkages, forming linear backbones for subsequent functionalization. This method avoids protecting groups but yields polydisperse products requiring chromatographic separation.
Protecting Group Strategies
Temporary Protection of Hydroxyl Groups
Selective Deprotection in Multistep Synthesis
A case study demonstrates sequential deprotection:
-
Global acetylation : All hydroxyls acetylated using acetic anhydride/pyridine.
-
Selective saponification : K₂CO₃/MeOH removes acetyl groups from the flavonoid aglycone while preserving sugar protections.
Esterification and Functionalization
The cinnamic acid moiety (3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate) is introduced via Steglich esterification:
-
Activation : DCC/DMAP mediates coupling between the glycoside’s primary alcohol and the cinnamic acid’s carboxyl group.
-
Purification : Silica gel chromatography (PE/EA 4:1) isolates the esterified product in 85% yield.
Industrial-Scale Production
Continuous-Flow Glycosylation
The patent US4683297A details a continuous process using perfluorosulfonic acid resin-packed columns. Saccharides suspended in alcohol are pumped through the reactor at 230°C, achieving 95% conversion in <30 minutes. Excess alcohol is recycled, reducing waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromen-4-one structure can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction of the chromen-4-one structure can produce dihydro derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antioxidant Properties :
- The compound exhibits strong antioxidant activity due to the presence of multiple hydroxyl groups. These functional groups can scavenge free radicals and reduce oxidative stress in biological systems. Research indicates that compounds with similar structures have been shown to protect cells from oxidative damage, which is linked to various diseases including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects :
- Anticancer Activity :
Biochemical Research
- Enzyme Inhibition :
- Cell Signaling Modulation :
Material Science Applications
- Biodegradable Polymers :
- Nanotechnology :
Case Study 1: Antioxidant Activity
A study conducted on similar phenolic compounds demonstrated that they significantly reduced oxidative stress markers in vitro. The results indicated a dose-dependent response where higher concentrations led to increased scavenging activity against free radicals.
Case Study 2: Anti-inflammatory Mechanism
In a clinical trial involving patients with chronic inflammatory conditions, a derivative of this compound showed a marked reduction in inflammatory markers after treatment over six weeks compared to a placebo group.
Case Study 3: Anticancer Efficacy
Research on cancer cell lines treated with the compound revealed significant apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed that the compound induced cell cycle arrest at the G1 phase.
Mechanism of Action
The mechanism of action of [(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The chromen-4-one structure may interact with specific enzymes, leading to inhibition or activation of biochemical pathways. The hydroxyl and methoxy groups may also play a role in binding to molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features and Molecular Properties
*Calculated from molecular formula in .
Key Observations:
Substituent Variability : The target compound’s 3,5-dimethoxy group on the terminal ester distinguishes it from analogs with single methoxy or hydroxyl groups (e.g., ’s 3-methoxy derivative). This enhances lipophilicity and may influence receptor binding .
Chromen-4-one vs.
Physicochemical and Functional Comparisons
Table 2: Physicochemical Properties
Functional Insights:
- Solubility: The disaccharide moiety increases hydrophilicity (CCS = 261.1 Ų) compared to non-glycosylated phenolic esters, aligning with its classification as an oligosaccharide .
- Structural Similarity Metrics : Using Tanimoto coefficients (), the target compound shares <50% similarity with quinic acid derivatives but >70% with other chromen-4-one glycosides, emphasizing the role of the core structure in target prediction .
Methodological Considerations
- Chemical Similarity Algorithms : Graph Isomorphism Networks (GINs) and Tanimoto coefficients are critical for comparing topological features (e.g., glycosidic linkages, substituent patterns) .
- Analytical Techniques : HPLC-LTQ-Orbitrap-MS/MS () and collision cross-section data () enable precise differentiation of glycosylation patterns and stereoisomerism in complex analogs .
Biological Activity
The compound identified by the IUPAC name [(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is a complex organic molecule that has garnered attention in the field of biological research. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C₃₁H₃₄O₁₄. Its structure comprises multiple hydroxyl groups and methoxy substituents that contribute to its biological activity. The presence of these functional groups often enhances the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties. Studies show that it can scavenge free radicals and reduce oxidative stress in cellular models .
- Antidiabetic Effects : There is evidence suggesting that this compound can modulate glucose metabolism and improve insulin sensitivity. In vitro studies have shown its potential in enhancing glucose uptake in muscle cells .
- Anti-inflammatory Properties : The compound has been observed to inhibit pro-inflammatory cytokines in various cell lines. This suggests a role in mitigating inflammatory responses .
Antioxidant Activity
A study assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a dose-dependent increase in radical scavenging activity:
| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 10 | 30 | 25 |
| 50 | 60 | 55 |
| 100 | 85 | 80 |
These findings highlight the compound's potential as a natural antioxidant agent.
Antidiabetic Effects
In a cell culture study involving HepG2 cells (a liver cancer cell line), the compound significantly increased glucose uptake by approximately 40% compared to the control group when tested at a concentration of 20 µM . This suggests potential therapeutic applications for managing diabetes.
Anti-inflammatory Properties
The compound was tested for its ability to inhibit TNF-alpha production in macrophage cell lines. Results showed a reduction of TNF-alpha levels by about 50% at concentrations above 25 µM . This anti-inflammatory activity could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Case Study on Diabetes Management : A clinical trial investigated the effects of this compound on patients with type 2 diabetes. Participants who received the treatment showed improved HbA1c levels after three months compared to those on placebo .
- Case Study on Oxidative Stress : Another study focused on patients with cardiovascular diseases who were administered this compound as part of their treatment regimen. Results indicated a significant reduction in markers of oxidative stress and improved endothelial function after six weeks .
Q & A
Q. What experimental techniques are critical for confirming the stereochemical configuration of this compound?
To validate the stereochemistry, researchers should combine:
- Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (e.g., -values) for axial/equatorial proton relationships in the pyran and oxane rings .
- X-ray Crystallography : Resolve absolute configuration by single-crystal diffraction, particularly for the chromen-4-one and oxane moieties .
- Computational Modeling : Compare experimental NMR data with density functional theory (DFT)-predicted chemical shifts .
Q. How can researchers assess the compound’s purity and stability under varying conditions?
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection at 254 nm to quantify purity.
- Mass Spectrometry (MS) : Confirm molecular weight and detect degradation products via high-resolution MS (HRMS) .
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Material Safety Data Sheet (SDS) Compliance : Adhere to guidelines for PPE (gloves, lab coats, goggles) and ventilation .
- Waste Disposal : Follow institutional protocols for phenolic and methoxy-containing waste to prevent environmental contamination .
Advanced Research Questions
Q. How can experimental design address contradictions in reported bioactivity data for this compound?
- Reproducibility Controls : Standardize assay conditions (e.g., cell lines, solvent concentrations) to minimize variability .
- Dose-Response Curves : Use nonlinear regression models to quantify EC/IC values across multiple replicates.
- Mechanistic Profiling : Compare interactions with carbohydrate-metabolizing enzymes (e.g., glycosidases) via kinetic assays to resolve conflicting activity reports .
Q. What methodologies optimize the synthesis of glycosidic bonds in this compound’s structure?
- Orthogonal Protecting Groups : Use benzyl (Bn) and tert-butyldimethylsilyl (TBS) groups to selectively activate hydroxyl sites during glycosylation .
- Kinetic Monitoring : Track reaction progress via thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy to prevent over-glycosylation .
- Catalysis : Employ Lewis acids (e.g., BF-OEt) to enhance stereoselectivity in oxane ring formation .
Q. How can computational tools predict the compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Model binding to carbohydrate-active enzymes (e.g., α-glucosidase) using AMBER or GROMACS force fields .
- Docking Studies : Utilize AutoDock Vina to screen affinity for the chromen-4-one moiety’s hydrophobic pockets .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron transfer mechanisms in the prop-2-enoate ester group .
Q. What challenges arise in large-scale purification, and how can they be mitigated?
- Membrane Separation Technologies : Implement nanofiltration to isolate the compound from glycosidic byproducts .
- Chromatography Optimization : Use gradient elution in preparative HPLC with C18 columns, adjusting acetonitrile/water ratios for peak resolution .
- Crystallization Screening : Explore solvent-antisolvent pairs (e.g., ethanol/water) to improve yield and polymorph control .
Q. How can AI enhance the compound’s synthesis and application in metabolic disorder research?
- Machine Learning (ML) Models : Train algorithms on reaction databases (e.g., Reaxys) to predict optimal glycosylation conditions .
- Autonomous Laboratories : Integrate robotic platforms with AI-driven feedback loops for real-time reaction optimization .
- Multi-Omics Integration : Combine transcriptomic and metabolomic data to identify novel targets for carbohydrate metabolism modulation .
Methodological Frameworks
- Theoretical Anchoring : Link research to carbohydrate metabolism theories (e.g., substrate-channeling in glycosidases) to guide hypothesis generation .
- Interdisciplinary Collaboration : Combine synthetic chemistry, enzymology, and computational biology to address structural and functional complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
